N,N-DMT (succinate)
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Overview
Description
Phenolate sodium, also known as sodium phenoxide, is an organic compound with the formula NaOC₆H₅. It is a white crystalline solid and the conjugate base of phenol. This compound is widely used as a precursor to various organic compounds, including aryl ethers .
Preparation Methods
Phenolate sodium can be synthesized through several methods:
Reaction with Sodium Hydroxide: The most common method involves treating phenol with sodium hydroxide in an aqueous solution. This reaction produces phenolate sodium and water[ \text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]
Reaction with Sodium Metal: Anhydrous phenolate sodium can be prepared by reacting phenol with sodium metal[ \text{C}_6\text{H}_5\text{OH} + \text{Na} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \frac{1}{2}\text{H}_2 ]
Alkaline Fusion of Benzenesulfonic Acid: This method involves the displacement of sulfonate groups by hydroxide[ \text{C}_6\text{H}_5\text{SO}_3\text{Na} + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{OH} + \text{Na}_2\text{SO}_3 ] This route was once the principal industrial method for producing phenol
Chemical Reactions Analysis
Phenolate sodium undergoes various chemical reactions:
Acid-Base Reactions: It is a moderately strong base and can be converted back to phenol upon acidification[ \text{C}_6\text{H}_5\text{ONa} + \text{H}^+ \rightarrow \text{C}_6\text{H}_5\text{OH} ]
Acylation: It reacts with acyl chlorides to produce phenyl esters[ \text{C}_6\text{H}_5\text{ONa} + \text{RC(O)Cl} \rightarrow \text{RCO}_2\text{C}_6\text{H}_5 + \text{NaCl} ]
Electrophilic Aromatic Substitution: Phenolate sodium can undergo electrophilic aromatic substitution reactions, such as the Kolbe-Schmitt reaction, where it reacts with carbon dioxide to form salicylic acid
Scientific Research Applications
Phenolate sodium has numerous applications in scientific research:
Chemistry: It is used as a nucleophile in organic synthesis, particularly in the formation of ethers and esters.
Medicine: It is involved in the production of salicylic acid, a precursor to aspirin.
Industry: Phenolate sodium is used in the manufacture of dyes, resins, and polymers.
Mechanism of Action
Phenolate sodium acts as a strong nucleophile due to the presence of the phenoxide ion. The oxygen atom in the phenoxide ion has a high electron density, making it highly reactive towards electrophiles. This nucleophilic behavior allows phenolate sodium to participate in various substitution and addition reactions. The phenoxide ion can also stabilize negative charges through resonance, enhancing its reactivity .
Comparison with Similar Compounds
Phenolate sodium is similar to other phenolates, such as potassium phenolate and lithium phenolate. These compounds share similar chemical properties and reactivity patterns. phenolate sodium is more commonly used due to its availability and cost-effectiveness. Compared to alcoholates, phenolates are stronger nucleophiles and have higher reactivity towards electrophiles .
Similar Compounds
- Potassium Phenolate (KOC₆H₅)
- Lithium Phenolate (LiOC₆H₅)
- Sodium Ethoxide (NaOC₂H₅)
- Sodium Methoxide (NaOCH₃)
Phenolate sodium stands out due to its widespread use and versatility in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
butanedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H16N2.C4H6O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
LFUBIKWLAFSOJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=CC=CC=C21.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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